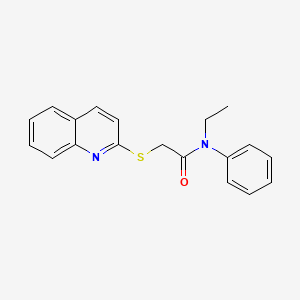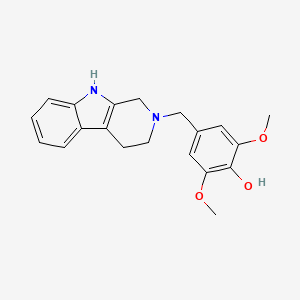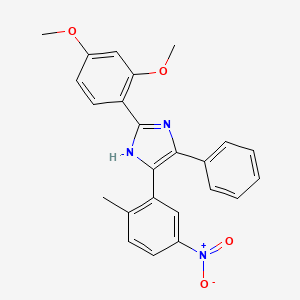![molecular formula C21H28N6O B5142670 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MP-10 and has been studied for its effects on various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. MP-10 has also been shown to have an affinity for several receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. MP-10 has also been shown to have antidepressant effects in animal models of depression. Additionally, MP-10 has been found to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MP-10 in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biochemical and physiological processes. However, one limitation of using MP-10 is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on MP-10. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its effects on various neurotransmitters and receptors.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps. The starting materials for the synthesis are 4-methyl-2,6-diaminopyrimidine, N-phenylpiperazine, and 1-piperidinecarboxylic acid. These materials are reacted together to form the desired product, MP-10. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. MP-10 has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-16-19(25-10-6-3-7-11-25)24-20(22-17)26-12-14-27(15-13-26)21(28)23-18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKPIUUDDWYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
